(E)-1-(4-Butoxyphenyl)-2-(4-nitrophenyl)diazene (E)-1-(4-Butoxyphenyl)-2-(4-nitrophenyl)diazene
Brand Name: Vulcanchem
CAS No.: 145429-88-5
VCID: VC15798623
InChI: InChI=1S/C16H17N3O3/c1-2-3-12-22-16-10-6-14(7-11-16)18-17-13-4-8-15(9-5-13)19(20)21/h4-11H,2-3,12H2,1H3
SMILES:
Molecular Formula: C16H17N3O3
Molecular Weight: 299.32 g/mol

(E)-1-(4-Butoxyphenyl)-2-(4-nitrophenyl)diazene

CAS No.: 145429-88-5

Cat. No.: VC15798623

Molecular Formula: C16H17N3O3

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

(E)-1-(4-Butoxyphenyl)-2-(4-nitrophenyl)diazene - 145429-88-5

Specification

CAS No. 145429-88-5
Molecular Formula C16H17N3O3
Molecular Weight 299.32 g/mol
IUPAC Name (4-butoxyphenyl)-(4-nitrophenyl)diazene
Standard InChI InChI=1S/C16H17N3O3/c1-2-3-12-22-16-10-6-14(7-11-16)18-17-13-4-8-15(9-5-13)19(20)21/h4-11H,2-3,12H2,1H3
Standard InChI Key LZFXYBCFWJYLGF-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Chemical Identity and Configuration

The compound’s IUPAC name, (E)-1-(4-butoxyphenyl)-2-(4-nitrophenyl)diazene, reflects its bis-aromatic structure with distinct electron-donating (butoxy) and electron-withdrawing (nitro) substituents. The E-configuration is critical for minimizing steric hindrance between the bulky aromatic groups, as demonstrated in analogous trans-azo compounds .

Molecular Formula: C16H17N3O3\text{C}_{16}\text{H}_{17}\text{N}_3\text{O}_3
Molecular Weight: 299.33 g/mol (calculated from atomic masses).
Key Functional Groups:

  • Butoxy group (–OC₄H₉): Enhances solubility in nonpolar solvents.

  • Nitro group (–NO₂): Imparts strong electron-withdrawing effects, polarizing the aromatic ring.

A comparative analysis with the methoxy analog (CAS 20488-62-4) reveals that replacing methoxy with butoxy increases hydrophobicity and alters crystalline packing .

Table 1: Comparative Data for (E)-1-(4-Alkoxyphenyl)-2-(4-Nitrophenyl)Diazene Derivatives

PropertyMethoxy Derivative Butoxy Derivative (Calculated)
Molecular FormulaC₁₃H₁₁N₃O₃C₁₆H₁₇N₃O₃
Molecular Weight (g/mol)257.24299.33
LogP4.54~5.8 (estimated)

Synthesis and Reaction Pathways

General Azo Coupling Methodology

Synthesis of (E)-1-(4-butoxyphenyl)-2-(4-nitrophenyl)diazene follows classic azo coupling strategies, as outlined in iodine-catalyzed protocols :

  • Diazotization: 4-Nitroaniline reacts with nitrous acid (HNO2\text{HNO}_2) under acidic conditions to form a diazonium salt.

  • Coupling Reaction: The diazonium salt couples with 4-butoxyphenol in a basic medium, yielding the target azo compound.

Critical Reaction Parameters:

  • Temperature: 0–5°C to stabilize the diazonium intermediate.

  • Catalyst: Molecular iodine (I2\text{I}_2) enhances electrophilicity, improving coupling efficiency .

Structural Confirmation via Spectroscopy

1H NMR Analysis (hypothesized from analogs ):

  • Aromatic Protons:

    • 4-Nitrophenyl: Doublets at δ 8.20–8.30 ppm (meta to –NO₂).

    • 4-Butoxyphenyl: Doublets at δ 6.80–7.10 ppm (ortho to –O–).

  • Butoxy Group:

    • Methylene (–CH₂–) at δ 1.50–1.70 ppm.
      – Terminal methyl (–CH₃) at δ 0.90–1.00 ppm.

13C NMR Analysis:

  • Nitro-substituted carbons: δ 145–150 ppm.

  • Butoxy oxygen-bearing carbon: δ 68–70 ppm.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in chlorinated solvents (e.g., dichloromethane) due to the butoxy group; poor in polar solvents (e.g., water).

  • Thermal Stability: Decomposes above 200°C, consistent with azo compounds’ susceptibility to thermal cleavage .

Electronic and Optical Behavior

The push-pull electronic structure between the electron-donating butoxy and electron-withdrawing nitro groups results in:

  • Bathochromic Shift: Absorption in the visible range (λₘₐₓ ~400–450 nm), typical for nitro-azo dyes.

  • Fluorescence Quenching: Due to nitro group’s electron-withdrawing nature.

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